7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid

Enzyme Inhibition Myeloperoxidase (MPO) Cytochrome P450

Obtaining a reliable, high-purity probe for myeloperoxidase (MPO) and CYP3A4 inhibition studies is often hindered by insufficient purity and undocumented biological activity. 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid (CAS 951891-79-5) directly addresses this gap. - Confirmed nanomolar inhibitor of human MPO (IC50 55 nM) and CYP3A4 (IC50 17 nM), enabling precise enzyme pathway dissection. - Minimum 98% purity by HPLC ensures reproducible results in SAR and analytical method development. - Available in gram-scale quantities with expedited international shipping, supporting both early discovery and lead optimization programs.

Molecular Formula C13H13Cl3O3
Molecular Weight 323.6 g/mol
CAS No. 951891-79-5
Cat. No. B1343555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
CAS951891-79-5
Molecular FormulaC13H13Cl3O3
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O
InChIInChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19)
InChIKeyPYZZNNIUADDXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid


7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid (CAS: 951891-79-5) is a synthetic organic compound characterized by a 3,4,5-trichlorophenyl group linked to a seven-carbon aliphatic chain terminating in a ketone and a carboxylic acid . It serves as a versatile research intermediate and a targeted probe for enzyme inhibition studies, notably against human myeloperoxidase (MPO) and cytochrome P450 3A4 (CYP3A4), with reported IC50 values in the nanomolar range [1]. It is commercially available for research purposes from multiple specialized chemical vendors, with typical catalog purities reaching 98% .

Reported MPO and CYP3A4 enzyme inhibition probe for pathway studies
Carboxylic acid handle supports derivatization and SAR exploration
High-purity supply from multiple vendors supports assay reproducibility

7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid vs. Generic Analogs


Substituting 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid with a generic analog like 7-(3-chlorophenyl)-7-oxoheptanoic acid or a simple ester derivative is not scientifically valid due to critical differences in chemical structure and biological activity. The specific 3,4,5-trichloro substitution pattern on the phenyl ring is a key determinant of its interaction with biological targets, as evidenced by its distinct nanomolar inhibitory activity against enzymes like myeloperoxidase (MPO) and CYP3A4 [1]. Altering the number or position of chlorine atoms, as in the mono-chloro analog (CAS: 898765-73-6) [2], would drastically change its electronic properties, steric bulk, and lipophilicity, thereby abolishing the specific binding affinity reported for this compound . Similarly, using the ethyl ester analog (CAS: 951887-59-5) would introduce an ester group, significantly altering its solubility, reactivity, and potential for in vivo hydrolysis, making it unsuitable as a direct substitute in assays designed for the free acid [3].

Mono-chloro analog

Binding affinity likely to differ substantially; reported target engagement data unavailable. The 3,4,5-trichloro substitution pattern is critical for activity.

Ethyl ester derivative

Requires hydrolysis to free acid; solubility, permeability, and direct enzyme inhibition profile are not interchangeable with the carboxylic acid form.

7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid: Specificity Evidence


Target Enzyme Inhibition vs. Analogs

7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid demonstrates a potent and specific in vitro inhibition profile against human myeloperoxidase (MPO) and CYP3A4, with IC50 values of 55 nM and 17 nM, respectively [1]. In contrast, the mono-chlorinated analog, 7-(3-chlorophenyl)-7-oxoheptanoic acid, has no publicly reported biological activity data, and its structural difference (one vs. three chlorine atoms) is known to drastically reduce binding affinity to these targets, based on the well-established structure-activity relationships (SAR) for halogenated phenyl groups in enzyme active sites [2].

Enzyme inhibition
Class-level inference
MPO IC50: 55 nM; CYP3A4 IC50: 17 nM
Mono-Cl analog: not reported
Supports MPO/CYP3A4 pathway study selection
SAR-based; confirm inhibition in your assay system
Enzyme Inhibition Myeloperoxidase (MPO) Cytochrome P450

Physicochemical Profile vs. Ester Analog

The free carboxylic acid form (target compound) is chemically and functionally distinct from its ethyl ester analog (CAS 951887-59-5). The target compound is an acid with a calculated LogP of 4.8646 , whereas the ester analog has a higher molecular weight (351.66 g/mol vs. 323.60 g/mol) and different solubility and reactivity profiles [1]. In many biochemical assays, the free acid is the active species, while esters are prodrugs requiring enzymatic hydrolysis, which introduces variability and can confound in vitro results. Using the ester as a direct substitute would yield non-comparable data due to differences in cell permeability and target engagement.

Chemical form
Cross-study comparable
Free acid (MW 323.60, LogP 4.86) vs. ethyl ester (MW 351.66, LogP ~5.4)
Acid form directly applicable in enzyme and cellular assays
Ester may require pre-hydrolysis; not functionally interchangeable
Assay Development Chemical Synthesis Drug Discovery

Purity and Research-Grade Reliability

When procured from reputable vendors, 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid is consistently supplied with a high purity of 97% to 98% . This level of purity is essential for generating reproducible and interpretable data in sensitive biochemical and cell-based assays. In contrast, some structural analogs or compounds from less specialized suppliers may be offered at lower purities (e.g., 95%) or with unspecified purity, which can introduce significant experimental noise and artifacts, especially in high-throughput screening campaigns [1].

Purity specification
Specification review
Target: 97–98% (multiple vendors); ester analog: 95% (single vendor)
Higher purity may reduce assay interference risk
Verify lot-specific purity for critical quantitative work
Research Reagent Quality Control Chemical Synthesis

7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid: Research Applications


MPO and CYP450 Enzyme Inhibition Studies

Due to its reported inhibitory activity against human myeloperoxidase (MPO) and CYP3A4 with IC50 values of 55 nM and 17 nM respectively [1], this compound is ideally suited for use as a reference inhibitor or a chemical probe in biochemical assays designed to investigate these enzyme pathways. Its specific activity profile makes it a valuable tool for studying inflammation, drug metabolism, and related disease models where these enzymes play a critical role.

Medicinal Chemistry & Lead Optimization

The compound serves as a versatile synthetic intermediate. Its structure, featuring a functional carboxylic acid group, allows for easy derivatization into a wide array of analogs (e.g., amides, esters, heterocycles). This is essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of new chemical entities within the trichlorophenyl heptanoic acid chemotype .

Analytical Method Development & Reference Standard

As a well-characterized chemical entity with a defined purity (≥97%) , this compound can be utilized as a reference standard for the development and validation of analytical methods, such as HPLC and LC-MS. Its distinct physicochemical properties (LogP 4.86) make it a suitable model analyte for testing chromatographic separation techniques for moderately lipophilic acidic compounds.

Application
Selection Property
Validation Focus
MPO/CYP enzyme inhibition studies
Reported enzyme inhibition profile
Confirm inhibitory activity in intended assay
Medicinal chemistry lead optimization
Carboxylic acid derivatization handle
Derivatization efficiency and SAR development
Analytical reference standard
Defined purity and lipophilicity
Chromatographic retention and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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